Atazanavir - 198904-31-3

Atazanavir

Catalog Number: EVT-260343
CAS Number: 198904-31-3
Molecular Formula: C38H52N6O7
Molecular Weight: 704.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atazanavir is a potent azapeptide human immunodeficiency virus type 1 (HIV-1) protease inhibitor. [ [] ] It is classified as an antiretroviral drug, specifically a protease inhibitor. [ [] ] Atazanavir plays a crucial role in scientific research, particularly in the field of HIV/AIDS research, where it serves as a valuable tool for studying HIV protease, viral replication, and the development of new antiretroviral therapies.

Future Directions
  • Optimizing dosing strategies: While Atazanavir is effective in treating HIV, there is still room for optimizing its dosing strategies, particularly in specific populations like pregnant women. [ [, ] ] Research should focus on developing individualized dosing regimens based on factors like genetics, co-medications, and pregnancy status to maximize efficacy and minimize the risk of treatment failure.

  • Overcoming drug resistance: The emergence of drug resistance poses a significant challenge in HIV treatment. [ [] ] Future studies should focus on understanding the mechanisms of Atazanavir resistance and developing new strategies to combat it. This includes identifying novel drug targets, designing next-generation protease inhibitors, and exploring combination therapies that can effectively suppress resistant viral strains.

  • Exploring new therapeutic applications: Given Atazanavir's unique properties and mechanism of action, there is potential for exploring its use in treating other diseases beyond HIV. For example, one study showed a protective effect of Atazanavir against pulmonary fibrosis. [ [] ] Further research is needed to explore these possibilities and unlock the full therapeutic potential of Atazanavir.

Source and Classification

Atazanavir is derived from a class of compounds known as azapeptides, which are characterized by the incorporation of nitrogen atoms into their structure. Its IUPAC name is 3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester. The compound's development was aimed at providing an effective treatment option with a favorable side effect profile compared to earlier protease inhibitors.

Synthesis Analysis

The synthesis of Atazanavir involves several complex chemical reactions. A notable method includes a three-step continuous flow synthesis that enhances efficiency and yield. This method incorporates:

  1. Suzuki Coupling: A palladium-catalyzed cross-coupling reaction that forms biaryl compounds.
  2. Hydrazone Formation: A reaction that links carbonyl compounds with hydrazines to form hydrazones.
  3. Hydrogenation: A process that reduces double bonds in organic compounds using hydrogen.

Key Parameters

  • Temperature: Reactions are typically conducted at low temperatures (0-5°C) to control exothermic reactions.
  • Solvents: Common solvents include chlorinated solvents like methylene chloride and dimethylformamide.
  • Catalysts: Palladium on carbon (Pd/C) is frequently employed as a catalyst during hydrogenation steps.
Molecular Structure Analysis

Atazanavir has a complex molecular structure characterized by multiple functional groups and a unique arrangement of atoms. The key features include:

  • Core Structure: The compound features a pentaazatetradecanedioic acid backbone with various substituents that enhance its biological activity.
  • Functional Groups: Hydroxy (-OH), carbonyl (C=O), and aromatic rings contribute to its pharmacological properties.
  • Stereochemistry: Atazanavir exhibits specific stereochemical configurations that are crucial for its interaction with the HIV protease enzyme.

The molecular formula for Atazanavir is C23H33N7O4S, indicating the presence of 23 carbon atoms, 33 hydrogen atoms, seven nitrogen atoms, four oxygen atoms, and one sulfur atom.

Chemical Reactions Analysis

Atazanavir undergoes several chemical reactions during its synthesis and metabolism:

  1. Formation of Hydrazone: The reaction between aldehydes or ketones with hydrazines leads to the formation of hydrazone intermediates.
  2. Hydrogenation Reactions: These reactions involve the addition of hydrogen to unsaturated bonds in the presence of catalysts.
  3. Deprotection Steps: Various protecting groups are removed during synthesis to yield the final active compound.

The efficiency of these reactions is critical for producing Atazanavir in high yields while minimizing by-products.

Mechanism of Action

Atazanavir functions primarily by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the enzyme, Atazanavir prevents it from cleaving viral polyproteins into functional proteins necessary for viral replication. This inhibition leads to the production of immature viral particles that are non-infectious.

Relevant Data

Physical and Chemical Properties Analysis

Atazanavir exhibits several physical and chemical properties:

  • Molecular Weight: Approximately 507.6 g/mol.
  • Solubility: It has limited solubility in water but is soluble in organic solvents like ethanol and methanol.
  • Stability: The compound is stable under standard storage conditions but may degrade when exposed to light or moisture.

These properties influence its formulation as an oral medication and its pharmacokinetic profile.

Applications

Atazanavir is primarily used in the treatment of HIV infection as part of antiretroviral therapy regimens. Its applications include:

  • First-Line Treatment: It is often prescribed as part of combination therapy due to its efficacy and safety profile.
  • Clinical Trials: Ongoing research continues to explore its use in combination with other antiretrovirals to enhance therapeutic outcomes.
  • Alternative Therapies: Studies investigate its potential use in treating other viral infections or conditions associated with immune dysfunction.
Synthesis and Development

Enzymatic Preparation of Chiral Intermediates

The synthesis of Atazanavir (marketed as Reyataz®) hinges on the stereoselective production of its chiral alcohol intermediate, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester. This intermediate is synthesized via asymmetric reduction of the prochiral ketone precursor (S)-tert-butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate. Biocatalytic methods outperform chemical routes by achieving near-perfect stereocontrol (≥99.5% enantiomeric excess (e.e.) and ≥98% diastereomeric purity) under ambient conditions, avoiding hazardous reagents like phenylboronic acid [3] [5].

Key Biocatalysts and Process Parameters:

  • Microbial Reductases: Rhodococcus erythropolis SC13845 achieves 95% yield at 10 g/L substrate input. Mutant strains enhance substrate loading to 60 g/L while maintaining high stereoselectivity [8].
  • Engineered Ketoreductases (KREDs): Evolved KREDs enable substrate concentrations of 200 g/L, reducing enzyme loading to 1 g/L and cofactor (NADP+) to 0.01 g/L [5].
  • Reaction Optimization: Aqueous-organic biphasic systems with acetonitrile/toluene co-solvents (1–5 mL/g substrate) enhance substrate solubility. Glucose dehydrogenase (GDH) regenerates NADPH, driving reaction completion within 24 hours [5].

Table 1: Comparative Efficiency of Chiral Intermediate Synthesis Methods

MethodSubstrate Input (g/L)Yield (%)e.e. (%)Diastereomeric Purity (%)
Rhodococcus spp.109599.498.2
Evolved KRED (Codexis)200>99.9>99>99
Chemical ReductionN/A60–75<80<70

Chemoenzymatic Reduction Pathways Using Microbial Reductases

Microbial whole-cell biocatalysts provide self-sustaining cofactor regeneration systems for ketone reduction. Hansenula polymorpha and Pseudomonas putida generate enantiocomplementary alcohols: H. polymorpha produces (R)-alcohols, while P. putida yields (S)-isomers. Both achieve >97% e.e. and >60% yields at 5–10 g/L substrate inputs [1] [8].

Cofactor Regeneration Systems:

  • NADPH-Dependent Pathways: H. polymorpha couples ketoreduction with glucose oxidation via glucose-6-phosphate dehydrogenase (G6PDH). Recombinant Escherichia coli co-expressing G6PDH and reductase achieves 99% yield at 50 g/L substrate [1].
  • NADH-Dependent Pathways: P. putida utilizes formate dehydrogenase (FDH) for NAD+ regeneration, enabling >98% yield [1].
  • Industrial Implementation: The glucose/GDH system reduces NADP+ to NADPH while oxidizing glucose to gluconolactone, minimizing cofactor costs. This system supports 200 g/L substrate conversions with 0.7% enzyme loading [5] [6].

Table 2: Microbial Reductases and Cofactor Systems in Atazanavir Synthesis

MicroorganismCofactorRegeneration SystemProduct ConfigurationYield (%)
Hansenula polymorphaNADPHG6PDH/Glucose(R)-alcohol>97
Pseudomonas putidaNADHFDH/Formate(S)-alcohol>98
Escherichia coli (G6PDH + KRED)NADPHGDH/Glucose(R)-alcohol99

Directed Evolution of Ketoreductases for Stereoselective Synthesis

Directed evolution transforms wild-type ketoreductases (KREDs) into high-performance biocatalysts for Atazanavir intermediate synthesis. Initial KRED variants showed ≤5% conversion and 80% e.e. at 20 g/L substrate. Using ProSAR (Protein Sequence Activity Relationship)-guided mutagenesis, iterative rounds of evolution enhanced activity and stereoselectivity [5] [8].

Evolutionary Milestones:

  • Library Construction: Saturation mutagenesis targeted substrate-binding pocket residues (e.g., Phe147, Ala202). Screening 10,000+ variants identified mutants with improved turnover.
  • Beneficial Mutations: Variants F147L and A202G increased activity 50-fold by enlarging the substrate-binding cleft. Mutation L205V improved diastereoselectivity from 80% to >99% [5].
  • Final Evolved KRED: Combined mutations enabled 99.9% conversion at 200 g/L substrate with >99% e.e., reducing reaction times from 48 hours to 24 hours [5].

Computational tools like Rosetta Design predicted stabilizing mutations (e.g., solvent-facing residue substitutions), further enhancing thermostability [10].

Mutagenesis Approaches for Enhanced Catalytic Efficiency

Rational and semi-rational mutagenesis optimize KRED properties beyond directed evolution:

Targeted Enhancements:

  • Thermostability: Saturation mutagenesis at residue 94 (adjacent to the active site) increased melting temperature (Tm) by 12°C. This allowed reactions at 45°C, improving substrate solubility without enzyme denaturation [5].
  • Solvent Tolerance: Hydrophobic residue substitutions (Ile→Phe at position 94) reduced deactivation in co-solvents (acetonitrile/toluene), enabling 30% higher solvent concentrations [8].
  • Cofactor Affinity: Mutation S39A strengthened NADPH binding, lowering the Km (Michaelis constant) for NADPH from 120 μM to 18 μM. This reduced cofactor costs by 70% [5].

Table 3: Impact of Key Mutations on KRED Performance

MutationProperty EnhancedChangeCatalytic Outcome
F147LSubstrate scope50× activity increaseEnabled 200 g/L substrate loading
I94FSolvent tolerance30% higher co-solvent useImproved substrate solubility
S39ACofactor affinityKm NADPH: 120→18 μM70% less cofactor required
L205VDiastereoselectivity80%→>99% deEliminated chiral impurity formation

Combined Approaches: Integrating CASTing (Combinatorial Active-Site Saturation Testing) with B-FITTER (targeting flexible backbone regions) yielded a KRED variant with 3.5-fold higher activity and a 12°C Tm increase. This reduced enzyme loading to 0.5 g/L while maintaining yields >99% [5] [9].

Properties

CAS Number

198904-31-3

Product Name

Atazanavir

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C38H52N6O7

Molecular Weight

704.9 g/mol

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1

InChI Key

AXRYRYVKAWYZBR-GASGPIRDSA-N

SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Solubility

Free base slightly soluble (4-5 mg/mL)
3.27e-03 g/L

Synonyms

232632, BMS
3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester
atazanavir
atazanavir sulfate
BMS 232632
BMS 232632 05
BMS-232632
BMS-232632-05
BMS232632
BMS23263205
CGP 73547
CGP 75136
CGP 75176
CGP 75355
CGP-73547
CGP-75136
CGP-75176
CGP-75355
CGP73547
CGP75136
CGP75176
CGP75355
Reyataz

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.